![molecular formula C22H22N4O4S2 B2504071 ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207045-96-2](/img/structure/B2504071.png)
ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex thiazole derivative, which is a class of compounds known for their heterocyclic structure containing both sulfur and nitrogen within the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of thiazole derivatives is well-represented, indicating the relevance of this type of compound in various chemical and biological contexts.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves cyclization reactions and the interaction of various precursors. For instance, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was achieved through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, other thiazole derivatives were synthesized through interactions of different starting materials, such as ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or cyanoacrylate derivatives . These methods provide a basis for the synthesis of the compound , suggesting that a similar approach could be employed for its preparation.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques such as FTIR, NMR, and X-ray diffraction, complemented by theoretical methods like density functional theory (DFT) . The molecular geometry, vibrational assignments, and chemical shifts are determined to confirm the structure of the synthesized compounds. For example, the crystallographic behavior of a related thiazole derivative was analyzed using X-ray diffraction and DFT calculations . These techniques would be essential for analyzing the molecular structure of the compound .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including interactions with metal ions to form complexes , cyclization reactions to form different heterocyclic systems , and reactions with electrophilic reagents to yield new derivatives . The reactivity of these compounds is influenced by the substituents on the thiazole ring and the presence of functional groups capable of participating in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their structure. The presence of electronegative atoms and hydrogen bonding sites can be inferred from MEP maps and Mulliken population analysis . These properties affect the solubility, melting points, and biological activities of the compounds. For instance, the introduction of a trifluoromethyl group on the thiazole ring was found to enhance herbicidal activity . The physical properties, such as solubility and melting points, are not explicitly mentioned in the provided papers but are typically determined alongside spectroscopic characterization.
科学的研究の応用
Synthesis and Derivative Formation
A study by Mohamed (2014) and a later publication in 2021 explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives, including arylidinemalononitrile and cyanoacrylate derivatives. The research delved into the structural characterization and potential reactions of these synthesized compounds (Mohamed, 2014), (Mohamed, 2021).
Development of Antimicrobial Agents
Research by Wardkhan et al. (2008) highlighted the antimicrobial potential of certain thiazole derivatives. The study focused on the reactions of ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate with various reagents, leading to the synthesis of several derivatives. The antimicrobial activity of these synthesized compounds was tested against different bacterial and fungal strains, showing notable effectiveness (Wardkhan et al., 2008).
Anti-Diabetic and Anti-Inflammatory Applications
A study by Attimarad et al. (2017) synthesized a series of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates and evaluated their anti-inflammatory, analgesic, and antioxidant activities. The findings demonstrated promising results, with certain compounds showing comparable activities to standard drugs. Moreover, a molecular docking study was performed to understand the binding modes of these compounds, correlating with their anti-inflammatory activity (Attimarad et al., 2017).
Anti-Cancer Research
Ilyas et al. (2021) designed and synthesized derivatives of ethyl 2-aminothiazole 4-carboxylate to evaluate their anti-cancer activities, particularly against colorectal cancer. The study involved in silico molecular modeling and ADMET studies, as well as in vitro antiproliferative assays, revealing significant inhibitory action against colorectal cancer cell proliferation (Ilyas et al., 2021).
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific interactions would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
Thiazole derivatives have been found to affect various biological pathways due to their diverse biological activities . The specific pathways affected would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether could potentially influence their absorption and distribution. The specific ADME properties would depend on the exact structure and functional groups present in the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities . The specific effects would depend on the exact structure and functional groups present in the compound.
特性
IUPAC Name |
ethyl 2-[[2-[2-[(2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-2-30-20(29)15-8-9-16-19(15)26-22(32-16)25-18(28)11-14-12-31-21(23-14)24-17(27)10-13-6-4-3-5-7-13/h3-7,12,15H,2,8-11H2,1H3,(H,23,24,27)(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELJJXQWTYWTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

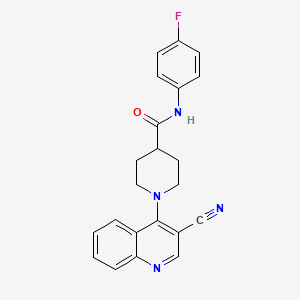
![N-(3,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2503991.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2503994.png)
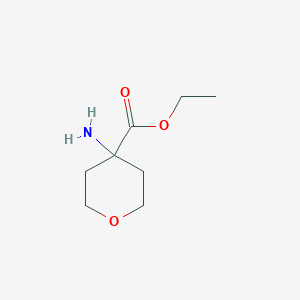
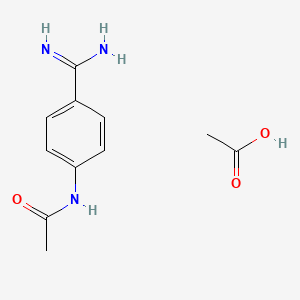
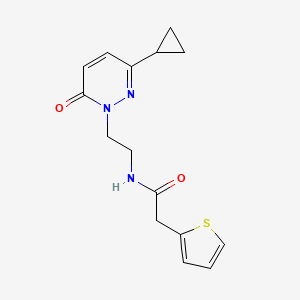
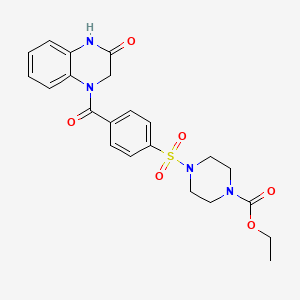
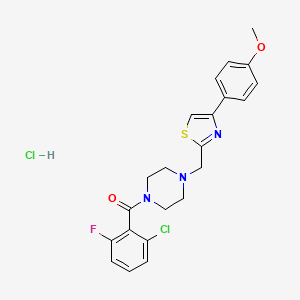
![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)

![3-(hydroxymethyl)-5-(3-methylbenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2504007.png)